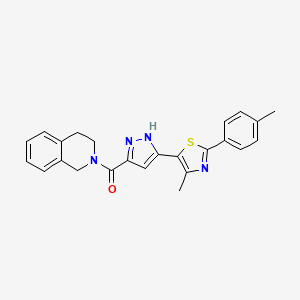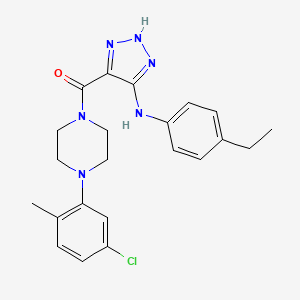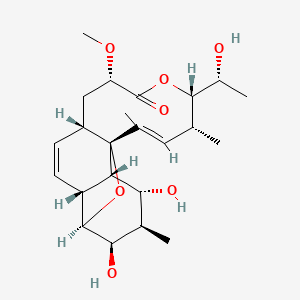![molecular formula C17H16O B14110015 4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one](/img/structure/B14110015.png)
4-([1,1'-Biphenyl]-4-yl)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xenipentone involves the reaction of 3-(4-Biphenylyl)-2-butenoic acid ethyl ester with activated zinc metal under a nitrogen atmosphere at a temperature of 25°C . This process is a key step in the preparation of Xenipentone, ensuring the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for Xenipentone are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of activated zinc metal and controlled reaction conditions are crucial for maintaining the quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Xenipentone undergoes various chemical reactions, including:
Oxidation: Xenipentone can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Xenipentone into its reduced forms.
Substitution: Xenipentone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Xenipentone.
Wissenschaftliche Forschungsanwendungen
Xenipentone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Xenipentone involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of biochemical pathways and interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene and its derivatives: Xenipentone shares structural similarities with benzene derivatives, which are known for their aromatic properties.
Phenytoin: Another compound with a similar mechanism of action, used in the treatment of epilepsy.
Uniqueness
Xenipentone is unique due to its specific molecular structure and the range of reactions it can undergo. Its applications in various fields of research highlight its versatility and potential for further exploration.
Eigenschaften
Molekularformel |
C17H16O |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-(4-phenylphenyl)pent-3-en-2-one |
InChI |
InChI=1S/C17H16O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3 |
InChI-Schlüssel |
AAOLGDRTKZMLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)


![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14109966.png)
![5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)

![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
![5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110022.png)
![1-[4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110028.png)
